molecular formula C12H10ClNO3S B1272456 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde CAS No. 339018-41-6

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde

Cat. No.: B1272456
CAS No.: 339018-41-6
M. Wt: 283.73 g/mol
InChI Key: HUAKKYPJMHVFOH-UHFFFAOYSA-N
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Description

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H8ClNO2S. It is characterized by the presence of a chlorothiazole moiety linked to a methoxybenzaldehyde structure.

Biochemical Analysis

Biochemical Properties

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the activity of these enzymes, thereby influencing cellular redox balance. Additionally, the compound has been shown to interact with proteins involved in cell signaling pathways, such as protein kinases, which play a crucial role in regulating cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. For instance, it has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cellular defense mechanisms against oxidative stress . Moreover, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . For example, the compound has been shown to inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biological activities . In in vitro and in vivo studies, the compound has been shown to exert long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its biotransformation and elimination from the body . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions result in the formation of metabolites that are more water-soluble and can be excreted via the kidneys . The compound’s effects on metabolic flux and metabolite levels have also been studied, revealing its potential to modulate key metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its affinity for specific binding proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been shown to localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism . Additionally, the compound can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde typically involves the following steps:

    Formation of the Chlorothiazole Moiety: The chlorothiazole ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-chlorothiazole.

    Methoxylation: The chlorothiazole intermediate is then subjected to methoxylation using methanol and a suitable base to form the methoxy derivative.

    Aldehyde Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde is unique due to the presence of both the methoxy and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-16-11-4-8(6-15)2-3-10(11)17-7-9-5-14-12(13)18-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAKKYPJMHVFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377382
Record name 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339018-41-6
Record name 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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